

An In-depth Technical Guide to 5-Bromosalicylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromosalicylic acid*

Cat. No.: *B146069*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylic acid, a halogenated derivative of salicylic acid, is a versatile chemical compound with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and chemical research.

Core Chemical and Physical Properties

5-Bromosalicylic acid is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrO ₃	[1]
Molecular Weight	217.02 g/mol	[1] [2]
IUPAC Name	5-bromo-2-hydroxybenzoic acid	[1]
CAS Number	89-55-4	[1] [2]
Appearance	White to slightly beige powder/crystalline solid	
Melting Point	159-162 °C	
Solubility	Soluble in polar solvents like water and alcohols	
SMILES	C1=CC(=C(C=C1Br)C(=O)O)O	[1]
InChI Key	IEJOONSLOGAXNO-UHFFFAOYSA-N	[1]

Experimental Protocols

This section details methodologies for the synthesis of **5-Bromosalicylic acid** and its application in the synthesis of the bioactive compound Honokiol and in the functionalization of textiles for antibacterial properties.

Synthesis of 5-Bromosalicylic Acid via Bromination

This protocol describes a general method for the bromination of salicylic acid to yield **5-Bromosalicylic acid**.

Materials:

- Salicylic acid
- Dibromoethane

- Bromine (Br_2)
- Second solvent (e.g., glacial acetic acid)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl ether (Et_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with magnetic stir bar and rubber septum
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve salicylic acid in dibromoethane in a round-bottom flask. For subsequent reactions, the mother liquor from a previous synthesis can be used after dilution with a second solvent like glacial acetic acid.
- Slowly add a solution of bromine in dibromomethane to the reaction mixture with stirring. The reaction is exothermic.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic layers and wash them with water.

- Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude **5-Bromosalicylic acid**.
- The crude product can be further purified by recrystallization.

Application in the Synthesis of Honokiol

5-Bromosalicylic acid is a key starting material for the synthesis of Honokiol, a biphenyl-type neolignan with various biological activities.^[2] The overall synthetic strategy involves several key steps, including a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Honokiol Synthesis:

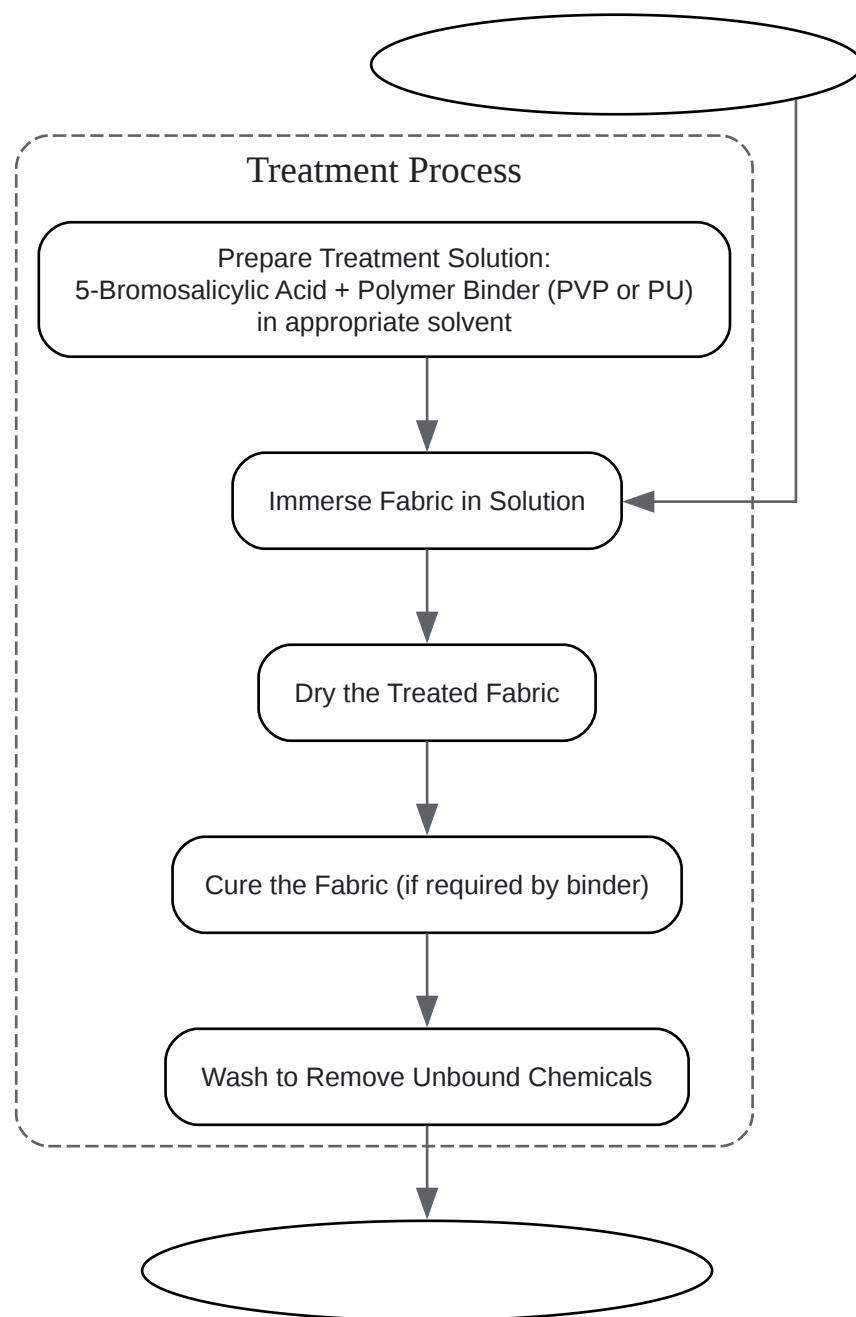
[Click to download full resolution via product page](#)

Workflow for the synthesis of Honokiol.

Detailed Protocol for Suzuki-Miyaura Coupling (A Key Step): This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of the biphenyl core of Honokiol.^{[3][4]}

Materials:

- A 5-bromophenol derivative (e.g., 4-allyl-2-bromoanisole, which can be synthesized from a **5-bromosalicylic acid** precursor)
- 4-Hydroxyphenyl boronic acid
- Palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)
- Base (e.g., potassium carbonate)
- Solvent (e.g., water or an organic solvent mixture)
- Reaction vessel suitable for heating (conventional or microwave)


Procedure:

- In a reaction vessel, combine the 5-bromophenol derivative, 4-hydroxyphenyl boronic acid, palladium catalyst, and base in the chosen solvent.
- Heat the reaction mixture. Microwave irradiation can significantly improve yields for bromo-derivatives.[\[5\]](#)
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture and perform a standard aqueous work-up.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it, and purify the resulting biphenyl intermediate by column chromatography.

Antibacterial Functionalization of Viscose Fabric

5-Bromosalicylic acid has demonstrated superior antibacterial activity compared to salicylic acid and its chloro-derivatives when bonded to viscose fabric.[\[6\]](#) The following protocol outlines a method for imparting these properties to textiles using a polymer binder.

Experimental Workflow for Fabric Functionalization:

[Click to download full resolution via product page](#)

Workflow for antibacterial fabric treatment.

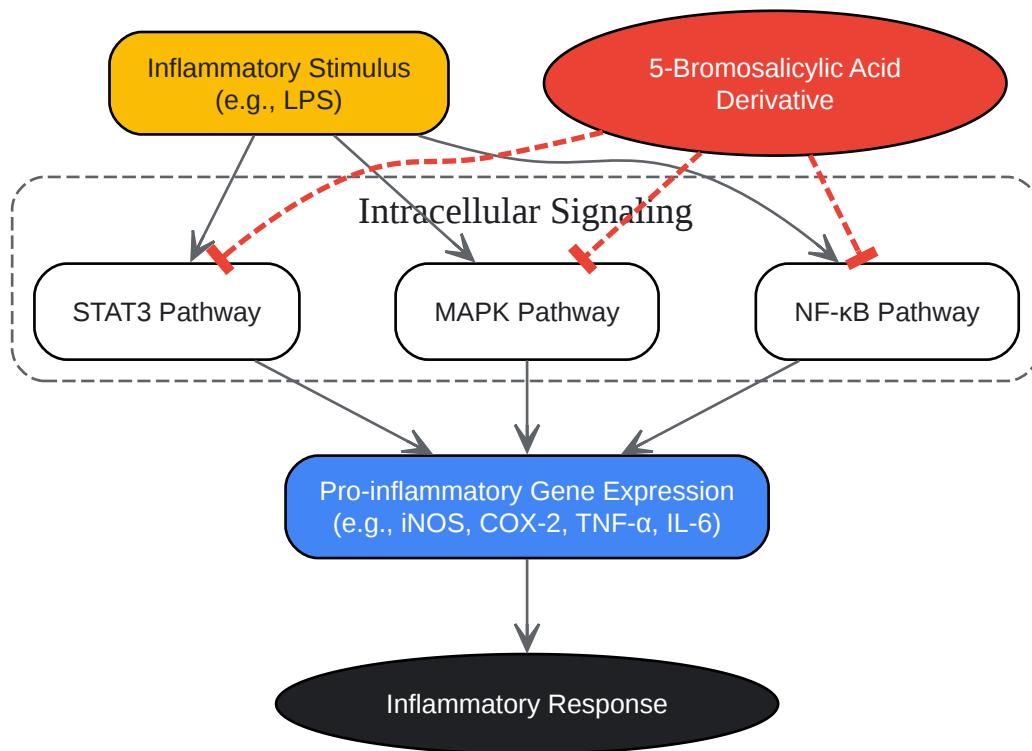
Materials:

- Viscose fabric
- **5-Bromosalicylic acid**

- Polymer binder (e.g., Polyvinylpyrrolidone (PVP) or Polyurethane (PU))
- Suitable solvent for the binder and acid
- Padding machine or bath for immersion
- Drying oven
- Curing oven (optional, depending on the binder)

Procedure:

- Prepare a treatment solution by dissolving the desired concentration of **5-Bromosalicylic acid** and the polymer binder in a suitable solvent.
- Immerse the viscose fabric samples in the treatment solution, ensuring even saturation. A padding machine can be used for uniform application.
- Remove the excess liquid from the fabric by passing it through rollers.
- Dry the treated fabric in an oven at a suitable temperature.
- If required by the specific polymer binder, cure the fabric at an elevated temperature to ensure cross-linking and fixation of the antibacterial agent.
- Thoroughly wash the fabric to remove any unbound **5-Bromosalicylic acid** and binder.
- Dry the final functionalized fabric.
- The antibacterial efficacy can be evaluated using standard microbiological tests, such as the agar diffusion method or a bacterial growth inhibition assay.


Biological Activity and Mechanism of Action

As a derivative of salicylic acid, **5-Bromosalicylic acid** is expected to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.[7][8] Furthermore, studies on related compounds suggest that **5-Bromosalicylic acid** derivatives may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and STAT3 pathways. The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators. A study on a complex derivative of **5-bromosalicylic acid** demonstrated potent anti-inflammatory effects by suppressing the phosphorylation of MAPKs and the nuclear translocation of NF-κB p65 in activated microglial cells.[9]

Proposed Anti-inflammatory Signaling Pathway:

[Click to download full resolution via product page](#)

Proposed inhibition of inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties of phenolic acids like **5-Bromosalicylic acid** are attributed to their ability to disrupt microbial cellular processes. The presence of the bromine atom in the 5-position enhances its antibacterial efficacy.[6] The proposed mechanisms of action include the

destabilization of the cytoplasmic membrane, alteration of membrane permeability, and inhibition of extracellular microbial enzymes.

Safety and Handling

5-Bromosalicylic acid is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.^[1] It should be stored in a cool, dry place away from incompatible materials.

Conclusion

5-Bromosalicylic acid is a valuable compound for researchers in organic synthesis and materials science. Its utility as a precursor for complex molecules like Honokiol and its potent antibacterial properties make it a subject of continued interest. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for its application in research and development. Further investigation into its specific biological mechanisms of action will likely uncover new therapeutic and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromosalicylic acid | 89-55-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A concise synthesis of honokiol [search.isc.ac]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromosalicylic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146069#5-bromosalicylic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com